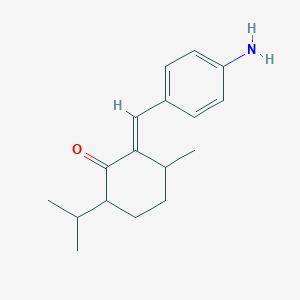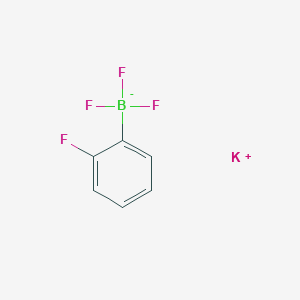
2-(Piperidin-1-yl)butanoic acid
Vue d'ensemble
Description
2-(Piperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant and Antinociceptive Activity : Compounds derived from 2-(Piperidin-1-yl)butanoic acid show potential as anticonvulsants. For instance, hybrid molecules combining this compound with ethosuximide, levetiracetam, and lacosamide fragments displayed broad-spectrum anticonvulsant activity in preclinical seizure models. One compound demonstrated significant protective indexes, suggesting a favorable safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2016).
Acetylcholinesterase Inhibitors : Piperidine derivatives, including those based on 2-(Piperidin-1-yl)butanoic acid, have been studied for their acetylcholinesterase inhibitory properties. This is particularly relevant in the context of Alzheimer's disease, where such compounds could potentially improve cognitive functions (Sugimoto et al., 1995).
Enantiopure Piperidine-Based β-Amino Esters : Research on the enantioselectivities of lipase-catalyzed reactions with 2-piperidylacetic acid derivatives has been conducted. These studies are significant for developing enantiopure compounds in organic synthesis, which are crucial for pharmaceutical applications (Liljeblad et al., 2007).
Impurities in Anti-Diabetic Drug Repaglinide : Piperidine derivatives, including those related to 2-(Piperidin-1-yl)butanoic acid, have been identified as impurities in Repaglinide, an anti-diabetic drug. Understanding these impurities is crucial for drug quality control (Kancherla et al., 2018).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities : Certain piperidine derivatives exhibit cytotoxicity and inhibit carbonic anhydrase, making them potential candidates for further investigation as drug candidates (Unluer et al., 2016).
Antitussive Action : Piperidine derivatives with a cyano group, related to 2-(Piperidin-1-yl)butanoic acid, have been studied for their antitussive (cough suppressant) effects (Haus, 1998).
Corrosion Inhibition on Iron : Piperidine derivatives are investigated for their adsorption and corrosion inhibition properties on iron, useful in industrial applications (Kaya et al., 2016).
Propriétés
IUPAC Name |
2-piperidin-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-8(9(11)12)10-6-4-3-5-7-10/h8H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTIVCWMUOLDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-{[(6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B7776899.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)leucine](/img/structure/B7776911.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)methionine](/img/structure/B7776912.png)
![N-(5-Allylsulfanyl-[1,3,4]thiadiazol-2-YL)-benzamide](/img/structure/B7776924.png)







